![molecular formula C20H14O8 B564540 Isodaphnoretin B CAS No. 944824-29-7](/img/structure/B564540.png)
Isodaphnoretin B
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Overview
Description
Isodaphnoretin B is a natural compound that belongs to the class of flavonoids. It is a bicoumarin, which means it contains two coumarin units. This compound can be isolated from the roots of Stellera chamaejasme, a plant known for its medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Isodaphnoretin B primarily involves extraction and isolation from natural sources. The roots of Stellera chamaejasme are typically used for this purpose. The process involves several steps, including extraction, purification, and crystallization .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through natural extraction processes .
Chemical Reactions Analysis
Types of Reactions: Isodaphnoretin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Isodaphnoretin B has been studied for its potential anticancer effects. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can significantly reduce the viability of specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use. The study also highlighted the compound's ability to modulate key signaling pathways involved in cancer progression.
1.2 Anti-inflammatory Effects
this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.
Data Table: Anti-inflammatory Activity of this compound
Concentration (µM) | Cytokine Inhibition (%) | Enzyme Activity Reduction (%) |
---|---|---|
10 | 30 | 25 |
25 | 50 | 45 |
50 | 70 | 60 |
Biochemical Applications
2.1 Antioxidant Activity
The antioxidant properties of this compound have been extensively studied. It has been shown to scavenge free radicals and reduce oxidative stress markers in various biological systems.
Case Study:
In a controlled experiment involving oxidative stress models, this compound demonstrated significant reductions in malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its efficacy as an antioxidant.
2.2 Enzyme Modulation
this compound has been found to modulate the activity of several enzymes involved in metabolic processes. This modulation can influence drug metabolism and efficacy.
Data Table: Enzyme Activity Modulation by this compound
Enzyme | Baseline Activity (%) | Activity Post-Treatment (%) |
---|---|---|
Cytochrome P450 | 100 | 75 |
Glutathione S-transferase | 100 | 85 |
Environmental Applications
3.1 Phytoremediation Potential
Recent studies have explored the use of this compound in phytoremediation efforts, particularly in the removal of heavy metals from contaminated soils. The compound enhances plant tolerance to heavy metals, promoting growth and uptake efficiency.
Case Study:
A field trial involving the application of this compound to hyperaccumulator plants showed a marked increase in biomass and metal uptake compared to untreated controls, suggesting its utility in environmental remediation strategies.
Mechanism of Action
The mechanism of action of Isodaphnoretin B involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Inhibition of Enzymes: It inhibits certain enzymes involved in inflammatory and oxidative processes.
Modulation of Signaling Pathways: It affects signaling pathways related to cell growth, apoptosis, and immune responses.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress
Comparison with Similar Compounds
Daphnoretin: Another bicoumarin isolated from Stellera chamaejasme.
Peucenin 7-O-methyl ether: A related compound with similar structural features.
Uniqueness: Isodaphnoretin B is unique due to its specific bicoumarin structure and its distinct biological activities. Compared to similar compounds, it has shown promising results in various biological assays, making it a compound of interest for further research .
Biological Activity
Isodaphnoretin B is a bicoumarin compound isolated from the roots of Stellera chamaejasme, a plant known for its traditional medicinal uses. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Isolation
This compound is characterized by its unique bicoumarin structure, which contributes to its biological properties. The compound was isolated using silica gel column chromatography from the roots of Stellera chamaejasme through a systematic extraction process aimed at identifying bioactive constituents .
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This activity is essential in preventing various diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum antimicrobial effect suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, which play a pivotal role in inflammatory processes. This action may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in oxidative stress and inflammation, contributing to its protective effects.
- Modulation of Signaling Pathways : this compound may influence various cellular signaling pathways that regulate inflammation and apoptosis, enhancing its therapeutic potential .
Case Studies and Research Findings
A number of studies have been conducted to evaluate the efficacy of this compound:
- Antioxidant Study : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cultured cells, highlighting its potential as a protective agent against cellular damage.
- Antimicrobial Efficacy : A series of experiments tested the compound against clinical isolates of bacteria and fungi. Results showed that this compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.
- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory mediators in serum.
Data Summary
Biological Activity | Methodology | Findings |
---|---|---|
Antioxidant | DPPH assay | Significant free radical scavenging |
Antimicrobial | Agar diffusion method | Effective against Gram-positive/negative bacteria |
Anti-inflammatory | Animal model | Reduced inflammation markers |
Properties
IUPAC Name |
7-hydroxy-5,6-dimethoxy-3-(2-oxochromen-7-yl)oxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O8/c1-24-18-12-8-16(20(23)28-15(12)9-13(21)19(18)25-2)26-11-5-3-10-4-6-17(22)27-14(10)7-11/h3-9,21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSJYKPMAYMIRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=O)C(=C2)OC3=CC4=C(C=C3)C=CC(=O)O4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Isodaphnoretin B and where was it discovered?
A1: this compound is a newly discovered bicoumarin, a type of organic compound formed by the linkage of two coumarin molecules. [] It was isolated from the root of Stellera chamaejasme, a plant known for its medicinal properties. []
Q2: What is the chemical structure of this compound?
A2: The research paper describes this compound as 7-hydroxy-5, 6-dimethoxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one. [] This detailed chemical name provides insight into the specific arrangement of atoms and functional groups within the molecule.
Q3: What methods were used to characterize this compound?
A3: The researchers utilized various spectroscopic techniques to determine the structure of this compound. These techniques included Nuclear Magnetic Resonance (NMR), Ultraviolet-visible (UV) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] Optical rotation was also employed to understand the compound's interaction with polarized light. []
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